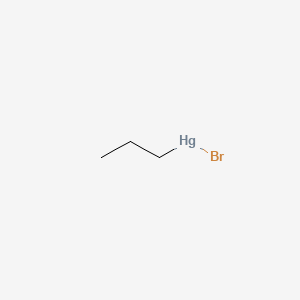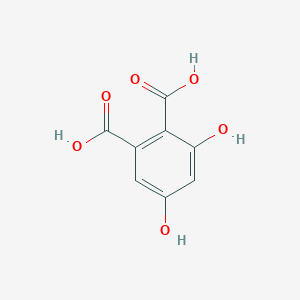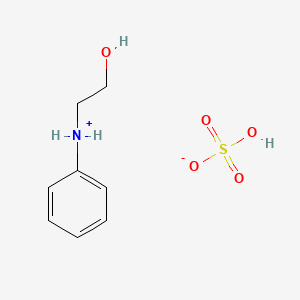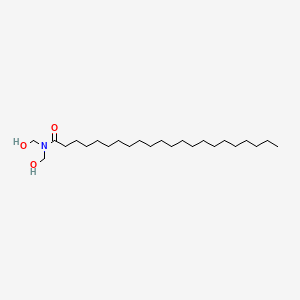
1,11-Diethoxysilacyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Diethoxysilacyclobutane is an organosilicon compound with the molecular formula C7H16O2Si. It is a member of the silacyclobutane family, which are cyclic compounds containing silicon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two ethoxy groups and a cyclobutane ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,11-Diethoxysilacyclobutane can be synthesized through various methods. One common approach involves the reaction of diethoxysilane with cyclobutene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silacyclobutane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,11-Diethoxysilacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutanes.
Wissenschaftliche Forschungsanwendungen
1,11-Diethoxysilacyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,11-Diethoxysilacyclobutane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The ethoxy groups can also participate in reactions, contributing to the compound’s reactivity. The pathways involved in these reactions include ring-opening and ring-expansion processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxysilacyclobutane: Similar in structure but with different reactivity.
Silacyclobutane: Lacks the ethoxy groups, leading to different chemical properties.
Cyclobutane: Contains no silicon atom, resulting in distinct reactivity.
Uniqueness
1,11-Diethoxysilacyclobutane is unique due to the presence of both the silicon atom and the ethoxy groups. This combination imparts specific chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
74861-46-4 |
|---|---|
Molekularformel |
C7H16O2Si |
Molekulargewicht |
160.29 g/mol |
IUPAC-Name |
1,1-diethoxysiletane |
InChI |
InChI=1S/C7H16O2Si/c1-3-8-10(9-4-2)6-5-7-10/h3-7H2,1-2H3 |
InChI-Schlüssel |
YFEZFCSPMTUEON-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]1(CCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)





